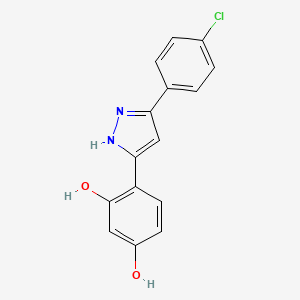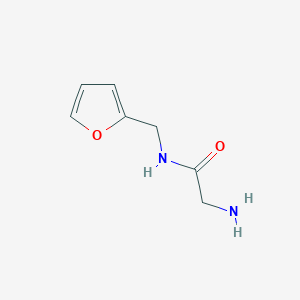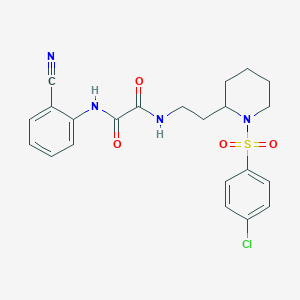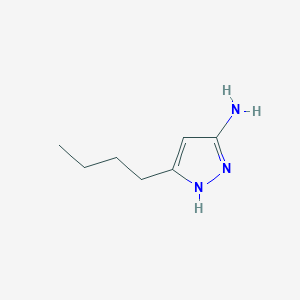![molecular formula C16H15N3O3S B2489799 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine CAS No. 1210318-22-1](/img/structure/B2489799.png)
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is a heterocyclic compound that features a combination of furan, oxadiazole, thiophene, and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
Acylation of piperidine: The piperidine ring is acylated using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The final step involves coupling the oxadiazole derivative with the acylated piperidine under appropriate conditions to form the target compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its heterocyclic nature.
Mecanismo De Acción
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and furan rings but lacks the piperidine and thiophene components.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-9-23-10-12)19-6-3-11(4-7-19)14-17-18-15(22-14)13-2-1-8-21-13/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFXFHMSMKXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![5-chloro-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2489727.png)
![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2489732.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)


